4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride
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Overview
Description
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its functionalized structure, which allows it to be used in the development of protein degrader building blocks .
Preparation Methods
The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride involves several steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures . Industrial production methods focus on optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The presence of amine groups allows for substitution reactions, particularly with carboxyl linkers via peptide coupling reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Major products formed from these reactions are often derivatives with modified functional groups, enhancing their applicability in various fields .
Scientific Research Applications
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for developing protein degrader libraries.
Biology: Functionalized as a Cereblon ligand, it plays a role in targeted protein degradation.
Medicine: Potentially useful in developing therapeutic agents for diseases related to abnormal TNF-α levels.
Industry: Employed in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The exact mechanism of action of this compound is not fully elucidated. it is known to inhibit TNF-alpha production, enhance the activity of T cells and natural killer (NK) cells, and enhance antibody-dependent cellular cytotoxicity (ADCC) . These actions are mediated through its interaction with
Properties
Molecular Formula |
C17H19ClN4O5 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H18N4O5.ClH/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24;/h1,3-4,11H,2,5-8,18H2,(H,19,22)(H,20,23,24);1H |
InChI Key |
HXAJIOPERBQLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN.Cl |
Origin of Product |
United States |
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